![molecular formula C20H17FN6O3 B2896207 2-(3-(2-氟苄基)-7-氧代-3H-[1,2,3]三唑并[4,5-d]嘧啶-6(7H)-基)-N-(3-甲氧苯基)乙酰胺 CAS No. 847383-18-0](/img/structure/B2896207.png)

2-(3-(2-氟苄基)-7-氧代-3H-[1,2,3]三唑并[4,5-d]嘧啶-6(7H)-基)-N-(3-甲氧苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

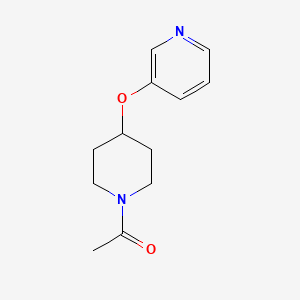

The compound “2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine scaffold . This scaffold can be used as the template for designing new LSD1 inhibitors .

Synthesis Analysis

The synthesis of similar compounds involves a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Molecular Structure Analysis

The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The reaction was also performed using enantiomeric starting materials leading to enantiomeric quinazolinotriazolobenzodiazepine with an ee of 95% .Chemical Reactions Analysis

The reaction of similar compounds with sodium hydroxide in dimethyl sulfoxide (DMSO) resulted in aryl migration, followed by ready oxidative decarboxylation . This gives 7-aryl-3-phenyl-3H-1, 2, 3-triazolo -pyrimidines .科学研究应用

用于 PET 成像的放射性配体开发

一系列新颖的 2-苯基吡唑并[1,5-a]嘧啶乙酰胺,与指定化合物密切相关,已被识别为转运蛋白 (18 kDa) 的选择性配体。这些化合物,包括 DPA-714,由于其结构中有一个氟原子,允许用氟-18 标记,因此被设计用于正电子发射断层扫描 (PET) 成像。这一发展使得体内成像成为可能,并且在诊断和监测疾病方面可能具有重要意义 (Dollé 等人,2008 年)。

抗癌和抗增殖活性

类似化合物的修饰,特别是 N-(6-(2-甲氧基-3-(4-氟苯磺酰胺)吡啶-5-基)-[1,2,4]三唑并[1,5-a]吡啶-2-基)乙酰胺,在口服给药时显示出显着的抗癌作用和毒性。通过用烷基脲部分取代乙酰胺基团,合成了一系列衍生物,具有有效的抗增殖活性、降低的急性口服毒性和抑制小鼠模型中肿瘤生长的功效。这些发现表明这些化合物作为低毒性有效抗癌剂的潜力 (王晓萌等人,2015 年)。

抗菌和抗真菌特性

一些研究已经合成和评估了三唑并嘧啶及其相关结构的类似物,用于抗菌和抗真菌活性。例如,衍生物已被证明对各种革兰氏阳性和革兰氏阴性细菌菌株具有显着的抗菌活性。这些化合物可能代表一类新的抗菌剂,解决抗生素耐药性日益严重的问题 (S. Lahmidi 等人,2019 年; Nada M. Abunada 等人,2008 年)。

作用机制

Target of Action

The primary target of this compound is USP28 , a ubiquitin-specific protease . USP28 plays a crucial role in various cellular processes, including cell cycle progression, DNA damage response, and chromatin remodeling .

Mode of Action

The compound interacts with USP28 by binding to its active site, thereby inhibiting its protease activity . This inhibition prevents the deubiquitination of USP28’s substrates, leading to their degradation and ultimately affecting the cellular processes they are involved in .

Biochemical Pathways

The inhibition of USP28 affects several biochemical pathways. For instance, it can disrupt the cell cycle by preventing the deubiquitination and stabilization of proteins like Claspin, which is essential for DNA replication and the DNA damage response .

Result of Action

By inhibiting USP28, the compound can induce changes at the molecular and cellular levels. For example, it can lead to the degradation of proteins that are normally stabilized by USP28, disrupting cellular processes and potentially leading to cell cycle arrest .

未来方向

属性

IUPAC Name |

2-[3-[(2-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN6O3/c1-30-15-7-4-6-14(9-15)23-17(28)11-26-12-22-19-18(20(26)29)24-25-27(19)10-13-5-2-3-8-16(13)21/h2-9,12H,10-11H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYNOVTYHLVALF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2896128.png)

![2-Chloro-5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]sulfonyl}pyridine](/img/structure/B2896129.png)

![4-butoxy-N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2896131.png)

![4-[3-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol](/img/structure/B2896132.png)

![N-(2,5-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2896136.png)

![5-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2896146.png)